

Spectroscopic data of butyl laurate (FTIR, NMR)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl laurate*
Cat. No.: *B087112*

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **Butyl Laurate**

This guide provides a detailed overview of the spectroscopic data for **butyl laurate**, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a thorough understanding of the characterization of this fatty acid ester.

Spectroscopic Data of Butyl Laurate

The following tables summarize the key spectroscopic data for **butyl laurate**.

FTIR Spectroscopic Data

The FTIR spectrum of **butyl laurate** is characterized by strong absorptions corresponding to the ester functional group and the long alkyl chains.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2925	Strong	C-H stretch (asymmetric, CH ₂)
~2855	Strong	C-H stretch (symmetric, CH ₂)
~1740	Very Strong	C=O stretch (ester)[1]
~1465	Medium	C-H bend (CH ₂)
~1170	Strong	C-O stretch (ester)[1]

NMR Spectroscopic Data

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of **butyl laurate**. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

¹H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.06	Triplet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~2.28	Triplet	2H	-C(=O)-CH ₂ -CH ₂ -
~1.62	Multiplet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.26	Multiplet	16H	-(CH ₂) ₈ -
~0.92	Triplet	3H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~0.88	Triplet	3H	-CH ₂ -CH ₃ (laurate chain)

¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~173.9	C=O (Ester)[2]
~64.1	-O-CH ₂ -
~34.4	-C(=O)-CH ₂ -
~31.9	Alkyl Chain CH ₂
~30.7	Alkyl Chain CH ₂
~29.6	Alkyl Chain CH ₂
~29.5	Alkyl Chain CH ₂
~29.3	Alkyl Chain CH ₂
~29.2	Alkyl Chain CH ₂
~25.0	Alkyl Chain CH ₂
~22.7	Alkyl Chain CH ₂
~19.2	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~13.9	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~14.1	-CH ₃ (laurate chain)

Experimental Protocols

The following are generalized protocols for obtaining FTIR and NMR spectra of a liquid sample like **butyl laurate**. Instrument-specific parameters may require optimization.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A standard FTIR spectrometer equipped with a suitable sampling accessory, such as an Attenuated Total Reflectance (ATR) crystal or salt plates (NaCl or KBr) for neat liquid analysis.[3]

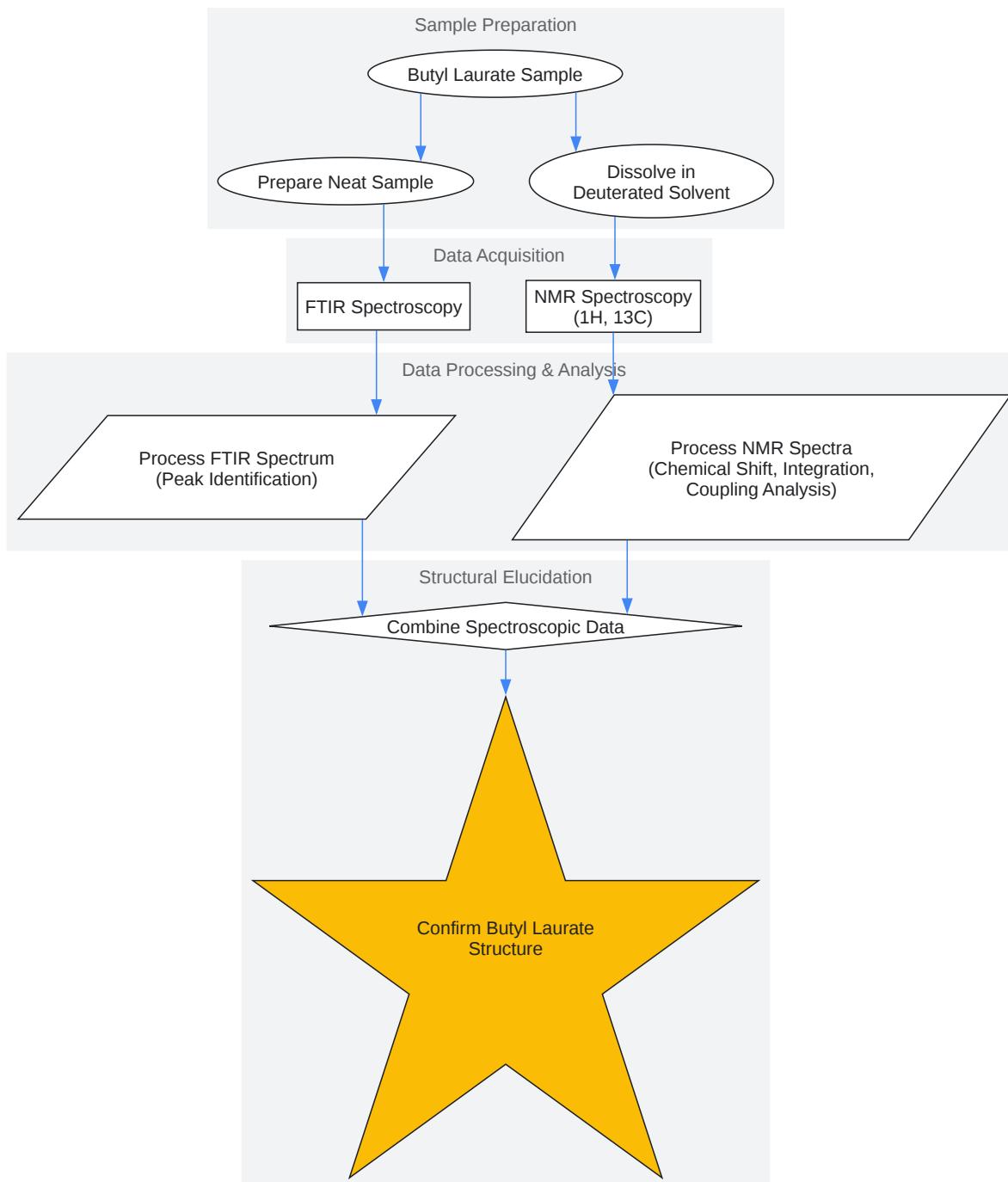
Methodology:

- Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O vapor.[\[3\]](#)
- Sample Preparation (Neat Liquid):
 - ATR: Place a small drop of **butyl laurate** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Salt Plates: Place a drop of **butyl laurate** between two salt plates to create a thin liquid film.
- Data Acquisition:
 - Place the sample into the spectrometer's sample holder.
 - Acquire the spectrum over a typical range of 4000-400 cm⁻¹.
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
 - Perform baseline correction and peak picking to identify the key absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a suitable probe.

Methodology:


- Sample Preparation:
 - Dissolve approximately 5-20 mg of **butyl laurate** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.

- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to the solvent for chemical shift calibration.
- Transfer the solution to a clean, dry NMR tube.

- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - "Lock" the spectrometer onto the deuterium signal of the solvent.
 - "Shim" the magnetic field to achieve a homogeneous field across the sample, which is crucial for high-resolution spectra.
 - Acquire the ^1H NMR spectrum. This typically involves a short pulse sequence and a rapid acquisition time.
 - Acquire the ^{13}C NMR spectrum. This requires a longer acquisition time due to the lower natural abundance and sensitivity of the ^{13}C nucleus. Decoupling techniques are often used to simplify the spectrum by removing C-H coupling.
- Data Processing:
 - The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain NMR spectrum.
 - Phase and baseline correct the spectrum.
 - Calibrate the chemical shift axis using the reference standard (TMS at 0 ppm).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the splitting patterns (multiplicity) in the ^1H NMR spectrum to deduce proton-proton coupling information.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **butyl laurate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **Butyl Laurate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [spectroscopyonline.com](https://www.spectroscopyonline.com) [spectroscopyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- To cite this document: BenchChem. [Spectroscopic data of butyl laurate (FTIR, NMR)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b087112#spectroscopic-data-of-butyl-laurate-ftir-nmr>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com